exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane
CAS No.: 132234-69-6
Cat. No.: VC21290231
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132234-69-6 |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? |
| Standard InChI Key | UUHPKKKRSZBQIG-ULKQDVFKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 |
| SMILES | CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 |
Introduction
Chemical Properties and Structure
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is characterized by specific chemical and physical properties that define its behavior in various chemical and biological systems. The compound exists as a white solid under standard conditions and is typically stored at room temperature .
Physical and Chemical Properties
The key physical and chemical properties of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| Physical Appearance | White solid |
| Standard Purity | Not less than 98% |
| Recommended Storage | Room temperature |
| CAS Number | 132234-69-6 or 132234-68-5 |
There appears to be a slight discrepancy in the literature regarding the CAS number assignment, with sources citing either 132234-69-6 or 132234-68-5 . This variation might be due to different registrations or potential stereochemical considerations.
Structural Features
The compound's name, exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, provides significant information about its structure:
-
The "exo-3" indicates the position and orientation of the Boc-amino group
-
"8-azabicyclo[3.2.1]octane" denotes the bicyclic framework with a nitrogen atom at position 8
The bicyclic structure consists of a six-membered ring fused with a five-membered ring, with the nitrogen atom serving as a bridgehead. This conformationally constrained scaffold plays a crucial role in the compound's biological activity and interaction with target receptors.
Synthesis Methods
The synthesis of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane employs several established methodologies in organic chemistry, particularly focusing on the construction of the azabicyclic framework and the incorporation of the Boc-protected amino group.
Common Synthetic Approaches
The synthesis typically involves the reaction of suitable precursors with Boc-protected amines. Common methods include using diketones and aldehydes in the presence of catalysts to form the bicyclic structure. The azabicyclic framework can be constructed through various strategies, with some approaches involving:
-
Intramolecular cyclization reactions to build the pyrrolidine ring and concomitantly form the bicyclic moiety
-
Reactions utilizing 4-substituted cyclohexylamines to yield bicyclic systems of the azanorbornane type
-
Sequential ring formation methodologies starting from readily available substrates
For related azabicyclic compounds, NaIO4-mediated cleavage of dihydroxylated β-amino ester intermediates, followed by reductive amination, has been utilized to obtain the azabicyclo[3.2.1]octane skeleton .
Chemical Reactions
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, with its reactivity largely determined by the presence of the Boc-protected amine functionality and the azabicyclic scaffold.
Deprotection Reactions
One of the most significant reactions is the deprotection of the Boc group, which can be accomplished under acidic conditions to yield the free amine. This transformation is particularly important for subsequent functionalization and for enabling interactions with biological targets. The deprotection typically proceeds through the following steps:
-
Protonation of the carbonyl oxygen of the Boc group
-
Formation of a carbamic acid intermediate
-
Decarboxylation to release carbon dioxide and tert-butyl cation
-
Formation of the free amine
Functionalization Reactions
The amine functionality, particularly after deprotection, provides a reactive site for various transformations, including:
-
Acylation with acid chlorides or anhydrides
-
Reductive amination with aldehydes or ketones
-
Nucleophilic substitution reactions
-
Formation of amides, sulfonamides, or ureas
These functionalization reactions allow for the incorporation of the azabicyclic scaffold into more complex molecular architectures with potential biological activities.
Biological Activity and Applications
The biological activity of exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane primarily stems from its structural features and the interactions enabled by the deprotection of the Boc group.
Receptor Interactions
Upon deprotection, the resulting free amine can interact with various enzymes and receptors in biological systems. Notably, the compound's structure allows it to potentially interact with mu opioid receptors, which is significant for pain management applications. The conformationally rigid azabicyclic scaffold constrains the molecule in a specific orientation that can enhance binding affinity and selectivity for certain receptors.
Related Compounds
Several structurally related compounds share similarities with exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane, offering complementary properties and applications.
Structural Analogues
A comparison of related compounds reveals structural variations that can influence physical properties, reactivity, and biological activity:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | C12H22N2O2 | 226.32 g/mol | Reference compound |
| 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane | C15H20N2O2 | 260.33 g/mol | Cbz instead of Boc protecting group |
| exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane | C13H24N2O2 | 240.35 g/mol | Additional methylene group |
| exo-3-Amino-8-Boc-8-azabicyclo[3.2.1]octane | C12H22N2O2 | 226.32 g/mol | Boc group on the bridgehead nitrogen |
| 8-azabicyclo[3.2.1]octane-1-carboxylic acid | Variable | Variable | Carboxylic acid at position 1 |
These related compounds highlight the versatility of the azabicyclic scaffold and the various modifications that can be introduced to fine-tune properties for specific applications .
Proline Analogues
The 8-azabicyclo[3.2.1]octane scaffold represents a class of conformationally constrained proline analogues. The incorporation of this scaffold into peptides can induce specific secondary structures, making these compounds valuable tools in peptide design and the development of peptidomimetics with enhanced stability and improved pharmacokinetic properties .
Research Findings and Future Directions
Research on exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane and related compounds highlights their potential in medicinal chemistry and pharmaceutical development.
Current Research Applications
The compound is currently utilized in various research contexts, including:
-
As a building block in the synthesis of more complex bioactive molecules
-
In structure-activity relationship studies to understand receptor-ligand interactions
-
As a tool compound for probing biological pathways, particularly those involving opioid receptors
-
In the development of novel therapeutic agents for pain management
Future Research Directions
Future research directions involving exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane may include further exploration of its therapeutic implications, particularly in areas where modulation of neurotransmitter systems is desired. Additional areas for investigation might include:
-
Development of more efficient and stereoselective synthetic routes
-
Exploration of alternative protecting groups to modulate reactivity and stability
-
Incorporation into peptide-based therapeutics to induce specific conformations
-
Investigation of potential applications beyond pain management, such as in the treatment of neuropsychiatric disorders
The unique structural features of these compounds continue to make them valuable for studying enzyme kinetics and receptor biology, with potential applications in diverse therapeutic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume